molecular formula C32H25N5O4S4 B11523286 N-benzyl-2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-benzyl-2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11523286
M. Wt: 671.8 g/mol
InChI Key: JOVKMTNNXICHRK-UHFFFAOYSA-N
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Description

N-BENZYL-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents like dioxane and catalysts to promote intramolecular C-S bond coupling .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as base-promoted intramolecular cyclization and the use of CO2 as a raw material are explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like iron in acetic acid, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles, which can further undergo cyclization to form complex heterocyclic structures .

Scientific Research Applications

N-BENZYL-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function . This compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Properties

Molecular Formula

C32H25N5O4S4

Molecular Weight

671.8 g/mol

IUPAC Name

N-benzyl-2-[[6-[[4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C32H25N5O4S4/c1-2-41-23-10-12-25-29(16-23)45-32(36-25)43-27-13-8-21(14-26(27)37(39)40)18-33-22-9-11-24-28(15-22)44-31(35-24)42-19-30(38)34-17-20-6-4-3-5-7-20/h3-16,18H,2,17,19H2,1H3,(H,34,38)

InChI Key

JOVKMTNNXICHRK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=C(C=C(C=C3)C=NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NCC6=CC=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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